molecular formula C14H14O3 B158822 1-Methoxy-2-(4-methoxyphenoxy)benzene CAS No. 1655-72-7

1-Methoxy-2-(4-methoxyphenoxy)benzene

Cat. No.: B158822
CAS No.: 1655-72-7
M. Wt: 230.26 g/mol
InChI Key: IWPMJLHVGKZTNY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(4-methoxyphenoxy)benzene (CAS: Not explicitly provided; structure: benzene with methoxy at C1 and 4-methoxyphenoxy at C2) is a diaryl ether derivative featuring two methoxy-substituted aromatic rings connected via an ether linkage. This compound is synthesized through nucleophilic aromatic substitution or coupling reactions, as exemplified by its preparation via alkylation or palladium-catalyzed cross-coupling methodologies .

Properties

CAS No.

1655-72-7

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-methoxy-2-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3

InChI Key

IWPMJLHVGKZTNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methoxyphenoxy)phenol

The phenolic precursor is synthesized via a copper-catalyzed Ullmann coupling between 2-bromophenol and 4-methoxyphenol. Reaction conditions include:

  • Catalyst : Copper(I) iodide (CuI, 10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Potassium carbonate (K₂CO₃, 2 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 120°C

  • Duration : 24 hours

This step yields 2-(4-methoxyphenoxy)phenol with an isolated yield of 75–80%, contingent on the purity of starting materials.

Methylation of the Phenolic Group

The hydroxyl group in 2-(4-methoxyphenoxy)phenol undergoes methylation using methyl iodide (CH₃I) in acetone with potassium carbonate as the base:

  • Reagents : Methyl iodide (2.2 equiv), K₂CO₃ (6 equiv)

  • Solvent : Acetone

  • Temperature : 50°C

  • Duration : 12 hours

Workup involves concentration under reduced pressure and purification via silica gel chromatography (petroleum ether/ethyl acetate), affording the target compound in 89% yield.

Base-Mediated Ether Synthesis

Alternative routes employ nucleophilic aromatic substitution, leveraging conditions akin to those in the preparation of 2-(4-methoxy phenoxy) propionic acids.

Reaction of 2-Chloro-1-methoxybenzene with 4-Methoxyphenol

2-Chloro-1-methoxybenzene reacts with 4-methoxyphenol in the presence of a strong base:

  • Base : Sodium hydroxide (NaOH, 3 equiv)

  • Solvent : Water/4-methyl-2-pentanone (biphasic system)

  • Temperature : 70–80°C

  • Duration : 8 hours

The phenolic oxygen attacks the electron-deficient aryl chloride, forming the diaryl ether. Acidification (HCl, pH 1–2) precipitates the product, which is extracted and purified via distillation.

Comparative Analysis of Methods

Method Key Steps Conditions Yield Advantages
Methylation of PhenolUllmann coupling → MethylationCuI, K₂CO₃, CH₃I, acetone89%High yield, mild methylation conditions
Base-Mediated SubstitutionNucleophilic substitution → Acid workupNaOH, HCl, 70–80°C70–75%Scalable, minimal byproducts

Mechanistic Insights

Ullmann Coupling Mechanism

Copper(I) iodide facilitates the coupling by oxidizing to Cu(III), coordinating with the aryl halide and phenol, and enabling C–O bond formation. The electron-donating methoxy group on 4-methoxyphenol enhances nucleophilicity, accelerating the reaction.

Methylation Kinetics

Potassium carbonate deprotonates the phenolic hydroxyl, generating a phenoxide ion that undergoes SN2 attack on methyl iodide. Polar aprotic solvents like acetone stabilize the transition state, optimizing methylation efficiency.

Challenges and Optimization

  • Regioselectivity : Competing O- vs. C-alkylation is mitigated by using excess methyl iodide and controlled reaction times.

  • Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials and di-alkylated byproducts.

  • Solvent Choice : Acetone’s moderate polarity balances solubility and reaction rate, whereas DMSO enhances Ullmann coupling efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Methoxy-2-(4-methoxyphenoxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenoxy groups can be substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 1-Methoxy-2-(4-methoxyphenoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound can be used to study the effects of methoxy and phenoxy substituents on biological activity and interactions with biomolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(4-methoxyphenoxy)benzene involves its interaction with molecular targets through its methoxy and phenoxy groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methoxy-2-(4-methoxyphenoxy)benzene and analogous compounds:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Applications/Reactivity Reference
This compound C1: Methoxy; C2: 4-Methoxyphenoxy Diary ether, two methoxy 262.27 (calculated) Not reported Pd-catalyzed cross-coupling Intermediate in organic synthesis
1-Methoxy-4-(4-methoxyphenyl)benzene C1: Methoxy; C4: 4-Methoxyphenyl Biaryl, two methoxy 244.29 179–181 Suzuki-Miyaura coupling Photophysical studies
4-Methoxy-4'-nitrodiphenyl ether C4: Methoxy; C4': Nitro-phenoxy Diary ether, nitro, methoxy 275.23 Not reported SNAr reaction Explosives or agrochemical precursors
1-Methoxy-2-(trifluoromethyl)benzene C1: Methoxy; C2: Trifluoromethyl Methoxy, CF₃ 192.13 Not reported Direct fluorination Fluorinated material building blocks
1-Methoxy-2-(1-methylethenyl)benzene C1: Methoxy; C2: 1-Methylethenyl Methoxy, alkenyl 162.19 Not reported Essential oil extraction Fragrance or flavor component

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound enhance electron density on the aromatic rings, favoring electrophilic substitution at ortho/para positions. In contrast, nitro or trifluoromethyl groups in analogs (e.g., 4-Methoxy-4'-nitrodiphenyl ether) deactivate the ring, directing reactions to meta positions .

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